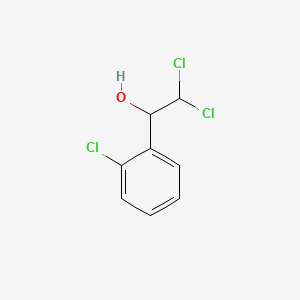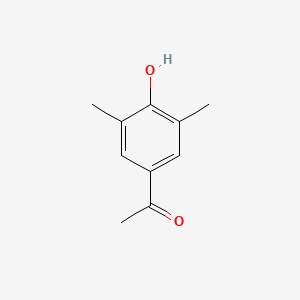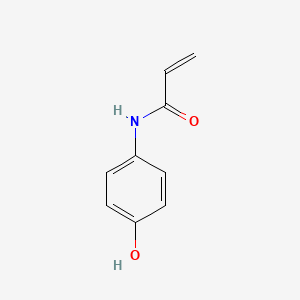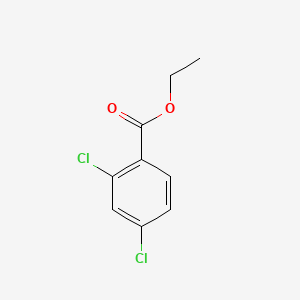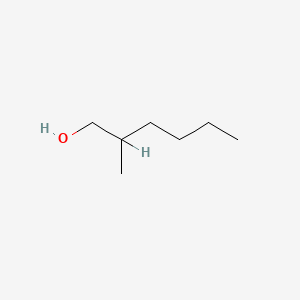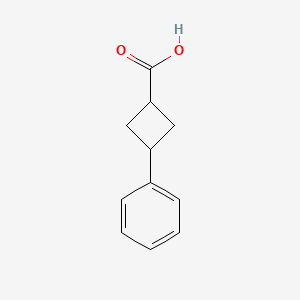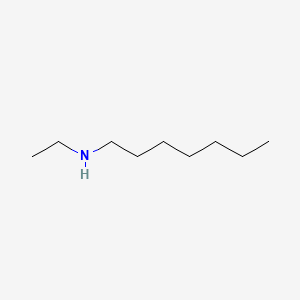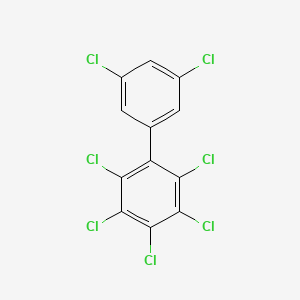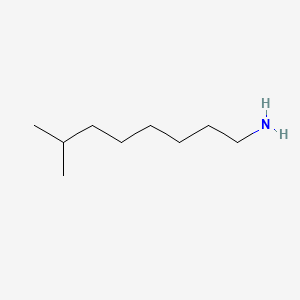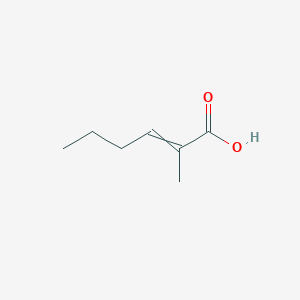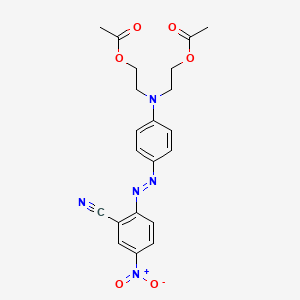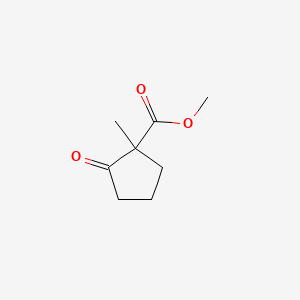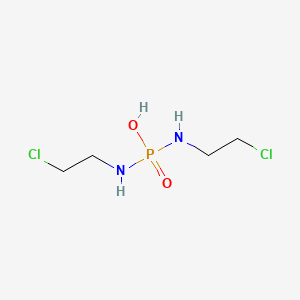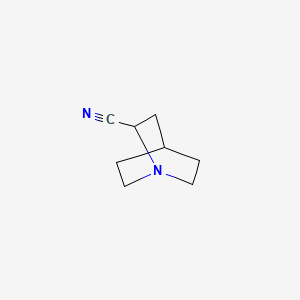
2-Cyanoquinuclidine
Übersicht
Beschreibung
2-Cyanoquinuclidine (2-CNQ) is a heterocyclic compound containing nitrogen, carbon, and hydrogen atoms. It is a derivative of quinuclidine and is classified as a quinuclidine derivative. 2-CNQ has been studied extensively due to its potential applications in pharmaceuticals, agriculture, and other applications.
Wissenschaftliche Forschungsanwendungen
Application 1: [5+2] Cycloadditions in Natural Product Synthesis
- Summary of the Application : The [5+2] cycloaddition is a powerful reaction used to access seven-membered ring systems that exist in complex natural products and pharmaceuticals . 2-Cyanoquinuclidine could potentially be used in this context, although the specific role it plays is not detailed in the source.
- Methods of Application : The [5+2] cycloaddition involves the reaction of a 5-atom component with a 2-atom component to form a seven-membered ring . The exact experimental procedures and technical parameters would depend on the specific reactants and conditions used.
- Results or Outcomes : The [5+2] cycloaddition has been used successfully in the synthesis of complex natural products . However, the source does not provide quantitative data or statistical analyses related to the use of 2-Cyanoquinuclidine in this context.
Application 2: Synthesis of Biologically and Pharmaceutically Active Quinoline
- Summary of the Application : Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and 2-Cyanoquinuclidine could potentially be used in the synthesis of these compounds.
- Methods of Application : Various synthesis protocols have been reported for the construction of quinoline and its analogues . The specific methods of application or experimental procedures involving 2-Cyanoquinuclidine are not detailed in the source.
- Results or Outcomes : Quinoline and its analogues have shown potential biological and pharmaceutical activities . However, the source does not provide specific results or outcomes related to the use of 2-Cyanoquinuclidine in this context.
Application 3: Fabrication of Functionalized Silica Nanoparticles
- Summary of the Application : Functionalized silica nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . While the specific role of 2-Cyanoquinuclidine is not detailed in the source, it could potentially be used in the fabrication of these nanoparticles.
- Methods of Application : The fabrication of functionalized silica nanoparticles involves various chemical processes . The exact experimental procedures and technical parameters would depend on the specific reactants and conditions used.
- Results or Outcomes : Functionalized silica nanoparticles have been used in various applications, including advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
Application 4: Biotechnology Applications of Cyanobacteria
- Summary of the Application : Cyanobacteria are known to generate a numerous variety of bioactive compounds . 2-Cyanoquinuclidine could potentially be used in the cultivation or manipulation of these organisms.
- Methods of Application : The use of cyanobacteria in biotechnology involves various cultivation and manipulation techniques . The specific methods of application or experimental procedures involving 2-Cyanoquinuclidine are not detailed in the source.
- Results or Outcomes : Cyanobacteria have been used in various fields of biotechnology, such as agricultural (including aquaculture), industrial (food and dairy products), environmental (pollution control), biofuel (bioenergy) and pharmaceutical biotechnology (such as antimicrobial, anti-inflammatory, immunosuppressant, anticoagulant and antitumor) .
Application 5: Fabrication of Nanomaterials
- Summary of the Application : Nanotechnology is foreseen by some experts as the next industrial revolution, being beneficial across various domains . Nanotechnology-enabled products have found applications in many sectors. These include transportation, materials, energy, electronics, medicine, agriculture and environmental science, and consumer and household products . While the specific role of 2-Cyanoquinuclidine is not detailed in the source, it could potentially be used in the fabrication of these nanomaterials.
- Methods of Application : The fabrication of nanomaterials involves various chemical processes . The exact experimental procedures and technical parameters would depend on the specific reactants and conditions used.
- Results or Outcomes : Products resulting from the application of nanotechnology can be categorized as nanomaterials (such as nanoparticles, nanocomposites, nanotubes etc.), nanotools being nanoscale parts of larger equipment (such as scanning probe microscopes or other equipment with nanoscale parts), and nanodevices (such as nanosensors) .
Application 6: Wastewater Treatment
- Summary of the Application : Several research groups have successfully explored the potential application of cyanobacteria for wastewater treatment, demonstrating that polluted water from different sources can be treated effectively with the help of such microorganisms . 2-Cyanoquinuclidine could potentially be used in this context, although the specific role it plays is not detailed in the source.
- Methods of Application : The use of cyanobacteria in wastewater treatment involves various cultivation and manipulation techniques . The specific methods of application or experimental procedures involving 2-Cyanoquinuclidine are not detailed in the source.
- Results or Outcomes : The system based on photosynthetic procaryotic cells can be considered as a promising alternative to traditional wastewater treatment methods .
Eigenschaften
IUPAC Name |
1-azabicyclo[2.2.2]octane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOYWQFJJHBAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902748 | |
| Record name | NoName_3300 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanoquinuclidine | |
CAS RN |
90196-91-1 | |
| Record name | 1-azabicyclo(2.2.2)-octane, 2-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090196911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

